molecular formula C8H7Br2N B8302068 5-(2,2-Dibromovinyl)-2-methylpyridine

5-(2,2-Dibromovinyl)-2-methylpyridine

Cat. No.: B8302068
M. Wt: 276.96 g/mol
InChI Key: IRMXIFUHMNYLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Dibromovinyl)-2-methylpyridine is a high-purity chemical reagent designed for research and development applications. This compound serves as a versatile synthetic intermediate and valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and the preparation of more complex nitrogen-containing heterocyclic structures. Its molecular structure incorporates both a pyridine ring, a common pharmacophore in medicinal chemistry, and a reactive dibromovinyl group, making it a useful precursor for constructing conjugated systems. Applications: This compound is primarily used in laboratory-scale chemical synthesis. Potential research applications include its use as a substrate in the development of novel pharmaceuticals, agrochemicals, and functional materials. The dibromovinyl moiety can undergo further functionalization to create diverse molecular architectures. Research Value: The main value for researchers lies in the compound's dual functionality, which allows for sequential and selective chemical transformations. The 2-methylpyridine base structure is a known intermediate in the production of several pharmaceuticals . Handling and Safety: Researchers should consult the safety data sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be used for personal, household, veterinary, or agricultural purposes.

Properties

Molecular Formula

C8H7Br2N

Molecular Weight

276.96 g/mol

IUPAC Name

5-(2,2-dibromoethenyl)-2-methylpyridine

InChI

InChI=1S/C8H7Br2N/c1-6-2-3-7(5-11-6)4-8(9)10/h2-5H,1H3

InChI Key

IRMXIFUHMNYLLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C=C(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, chemical, and functional differences between 5-(2,2-Dibromovinyl)-2-methylpyridine and analogous pyridine derivatives or brominated compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS RN Key Applications/Properties References
This compound 5-(dibromovinyl), 2-methyl C₈H₆Br₂N 292.95 114192-44-8 Pharmaceutical impurity (Brivudine); cytostatic agent metabolite
2-Bromo-3-methylpyridine 2-bromo, 3-methyl C₆H₆BrN 172.02 3430-17-9 Intermediate in agrochemical synthesis; halogenated building block
5-Bromo-2-(difluoromethyl)pyridine 5-bromo, 2-(difluoromethyl) C₆H₄BrF₂N 208.01 845827-13-6 Fluorinated pyridine for drug discovery; halogen bonding in crystal engineering
2-Amino-5-bromo-6-methylpyridine 2-amino, 5-bromo, 6-methyl C₆H₇BrN₂ 187.04 N/A Ligand in coordination chemistry; precursor for heterocyclic drug candidates
cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid Dibromovinyl, cyclopropane carboxylic acid C₈H₁₁Br₂O₂ 306.98 N/A Urinary metabolite of deltamethrin (pesticide); biomarker for pyrethroid exposure
5-(2-Methylbenzoyl)-2-methylpyridine 2-methyl, 5-(2-methylbenzoyl) C₁₄H₁₃NO 211.26 1187168-02-0 Potential kinase inhibitor; aromatic ketone derivative

Key Findings:

Reactivity: The dibromovinyl group in this compound enables elimination reactions (e.g., HBr loss) and nucleophilic substitutions, distinguishing it from monobrominated pyridines like 2-Bromo-3-methylpyridine, which primarily undergo Suzuki couplings or SNAr reactions . Fluorinated analogs (e.g., 5-Bromo-2-(difluoromethyl)pyridine) exhibit enhanced metabolic stability compared to non-fluorinated bromopyridines due to C–F bond strength .

Biological Activity: Brominated pyridines with amino groups (e.g., 2-Amino-5-bromo-6-methylpyridine) are often used in metal coordination complexes for catalysis or imaging, whereas dibromovinyl derivatives are linked to antiviral or antitumor activity . The cyclopropane-containing dibromovinyl metabolite (cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid) is a biomarker for pyrethroid exposure, highlighting environmental persistence compared to pharmaceutical dibromovinyl compounds .

Structural Diversity :

  • Substituent position significantly impacts function. For example, 5-(2-Methylbenzoyl)-2-methylpyridine’s bulky benzoyl group restricts rotational freedom, favoring interactions with hydrophobic enzyme pockets, unlike the planar dibromovinyl group in this compound .

Preparation Methods

Direct Bromination of 2-Methylpyridine Precursors

The direct bromination of 2-methylpyridine derivatives represents a straightforward approach to introducing dibromovinyl groups. In analogous syntheses, such as the preparation of 2,5-dibromopyridine, bromine (Br₂) is employed as the brominating agent under acidic or neutral conditions. For 5-(2,2-Dibromovinyl)-2-methylpyridine, a similar strategy could involve brominating a pre-existing vinyl-substituted 2-methylpyridine intermediate.

Reaction Conditions :

  • Temperature : Controlled bromination typically occurs at 45–55°C to prevent over-bromination or decomposition.

  • Solvent System : Polar aprotic solvents like acetic anhydride or hydrobromic acid (HBr) are preferred for their ability to stabilize reactive intermediates.

  • Catalyst : Cuprous bromide (CuBr) enhances regioselectivity, as observed in the synthesis of 2,5-dibromopyridine.

Example Protocol :

  • Dissolve 2-methyl-5-vinylpyridine in acetic anhydride.

  • Add liquid bromine dropwise at 20–25°C, followed by heating to 50°C for 2–3 hours.

  • Quench with aqueous sodium hydroxide (NaOH) to precipitate the product.

Challenges :

  • Competing side reactions, such as ring bromination, may occur without precise temperature control.

  • Stoichiometric excess of bromine (>1.1 equiv) is often required for complete vinyl dibromination.

Coupling Reactions for Vinyl Group Installation

Heck-Type Coupling with Dibromoalkenes

The Heck reaction offers a versatile route to install vinyl groups onto pyridine rings. For this compound, a palladium-catalyzed coupling between 2-methyl-5-bromopyridine and 1,2-dibromoethylene could yield the target compound.

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

  • Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to neutralize HBr byproducts.

  • Solvent : Dimethylformamide (DMF) or toluene at reflux.

Optimization Insights :

  • Molar Ratios : A 1:1.2 ratio of 2-methyl-5-bromopyridine to 1,2-dibromoethylene minimizes unreacted starting material.

  • Yield : Reported yields for analogous couplings range from 50–70%, depending on catalyst loading.

Mechanistic Considerations :

  • Oxidative addition of the aryl bromide to Pd(0) initiates the cycle.

  • The dibromoethylene undergoes insertion into the Pd–C bond, followed by β-bromide elimination to form the vinyl group.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of the two primary methods:

Method Conditions Yield Purity Scalability
Direct BrominationBr₂, CuBr, 50°C, HBr solvent60–65%>90%High (batch process)
Heck CouplingPd(PPh₃)₄, Et₃N, DMF, 100°C50–70%85–90%Moderate (catalyst cost)

Key Observations :

  • Direct bromination is more cost-effective but requires stringent temperature control.

  • Heck coupling offers better regioselectivity but faces challenges in catalyst recovery and cost.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Industrial applications prioritize solvent recovery, particularly for expensive aprotic solvents like DMF. Patents for related compounds highlight the use of ethanol for recrystallization, which simplifies purification and reduces waste.

Catalytic Efficiency

Cuprous bromide (CuBr) demonstrates superior catalytic activity in bromination reactions compared to iron or zinc bromides. Molar ratios of 1:1.2–1.5 (substrate:CuBr) are optimal for minimizing byproducts .

Q & A

Q. What are the optimal synthetic routes for 5-(2,2-Dibromovinyl)-2-methylpyridine?

A methodological approach involves cross-coupling reactions such as Suzuki-Miyaura coupling. For example, a brominated pyridine precursor (e.g., 5-bromo-2-methylpyridine) can react with a dibromovinyl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a dioxane/water mixture with a base like K₃PO₄ at 373 K . Reaction monitoring via TLC or HPLC-MS is critical to optimize yield. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (CHCl₃/MeOH) can isolate the product .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Identify vinyl bromine coupling patterns (e.g., vicinal dibromo groups) and pyridine ring protons. Compare with analogs like 2-Amino-5-bromo-6-methylpyridine for methyl group assignments (δ ~2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₈H₇Br₂N: ~292.88 g/mol) .
  • X-ray crystallography : Resolve stereochemistry of the dibromovinyl group, as seen in structurally similar pyridine derivatives .

Q. What purification strategies mitigate decomposition risks?

Avoid prolonged exposure to light, heat, or moisture. Use inert atmospheres (N₂/Ar) during reactions and store the compound in amber vials at 2–8°C. For purification, employ low-temperature recrystallization or flash chromatography with neutral alumina to minimize hydrolysis of the dibromovinyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dibromovinyl group?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model the electronic effects of the dibromovinyl substituent on the pyridine ring. For instance:

  • Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks.
  • Simulate transition states for debromination or cross-coupling reactions using software like Gaussian or ORCA. Reference SMILES/InChI keys (e.g., from PubChem analogs) to validate computational results .

Q. How to resolve contradictions in reported thermal stability data?

Contradictions often arise from varying experimental conditions. A systematic approach includes:

  • Differential scanning calorimetry (DSC) : Measure decomposition onset temperatures under controlled heating rates.
  • Thermogravimetric analysis (TGA) : Correlate mass loss with temperature.
  • Compare degradation products via GC-MS or IR spectroscopy. Document conditions (e.g., atmosphere, sample purity) to ensure reproducibility .

Q. What strategies optimize regioselectivity in derivatization reactions?

The dibromovinyl group’s steric and electronic effects influence regioselectivity. For example:

  • Protection/deprotection : Use Boc groups to block the pyridine nitrogen during bromine substitution.
  • Directed ortho-metalation : Employ LDA or Mg turnings to functionalize specific ring positions. Validate selectivity via NOESY or COSY NMR .

Q. How to design derivatives for biological activity screening?

  • Structure-activity relationship (SAR) : Modify the dibromovinyl group to mono-bromo or chloro analogs.
  • In silico docking : Screen derivatives against target proteins (e.g., kinases) using PyMOL or AutoDock. Prioritize compounds with favorable binding energies and synthetic feasibility .

Safety and Handling

  • Personal precautions : Use PPE (gloves, goggles) and avoid dust formation. Ensure ventilation to prevent inhalation .
  • Spill management : Collect using non-sparking tools and store in sealed containers for disposal .

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